molecular formula C15H13N5OS B465183 4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide CAS No. 351419-60-8

4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide

Cat. No.: B465183
CAS No.: 351419-60-8
M. Wt: 311.4g/mol
InChI Key: LGTLHGUAFIZIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as cyano, phenyl, hydroxy, methyl, and carbothioamide groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide typically involves the reaction of 2-(arylidene)malononitriles with 5-amino-pyrazole derivatives. The reaction proceeds through nucleophilic addition of the amino group to the double bond of the arylidene malononitriles, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The phenyl and carbothioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano groups can produce primary amines.

Scientific Research Applications

4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide is unique due to the presence of both hydroxy and carbothioamide groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2,2-dicyano-1-phenylethyl)-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-9-12(14(21)20(19-9)15(18)22)13(11(7-16)8-17)10-5-3-2-4-6-10/h2-6,11,13,19H,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTLHGUAFIZIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)C(C2=CC=CC=C2)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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